molecular formula C15H15FN2O4S B2554755 Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 1007933-01-8

Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

Cat. No.: B2554755
CAS No.: 1007933-01-8
M. Wt: 338.35
InChI Key: UUVYSRUTOWFSNO-UHFFFAOYSA-N
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Description

Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused thiazolo-pyrazine core. The molecule incorporates a 4-fluorobenzyl substituent at position 7 and a methyl carboxylate group at position 2. Its structural complexity arises from the stereochemical arrangement of the hexahydro-pyrazine ring and the fused thiazole moiety.

Properties

IUPAC Name

methyl 7-[(4-fluorophenyl)methyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-22-15(21)14-18-11(8-23-14)13(20)17(7-12(18)19)6-9-2-4-10(16)5-3-9/h2-5,11,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVYSRUTOWFSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a heterocyclic compound with potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H15FN2O4S
  • Molecular Weight : 338.354 g/mol
  • CAS Number : [insert CAS number if available]

This compound exhibits its biological activity primarily through the inhibition of monoamine oxidase (MAO) enzymes. MAO is crucial in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety.

In Vitro Studies

Recent research has demonstrated that derivatives of thiazolo[3,4-a]pyrazine compounds show significant MAO inhibitory activity. For instance, a study reported various synthesized compounds displaying IC50 values in the low micromolar range against MAO-A and MAO-B enzymes. The specific compound this compound was part of a series that showed potent inhibition profiles (IC50 values ranging between 0.060 μM to 0.241 μM) .

Study on MAO Inhibition

In a notable study assessing the MAO inhibitory properties of various thiazole derivatives, compound 6b , a close analogue to this compound, exhibited an IC50 value of 0.060 ± 0.002 μM against MAO-A. This suggests that similar compounds may have therapeutic applications in treating mood disorders .

CompoundIC50 (μM)MAO Type
6b0.060 ± 0.002MAO-A
6c0.241 ± 0.011MAO-A
Moclobemide0.030 ± 0.005MAO-A

Pharmacokinetic Studies

Pharmacokinetic evaluations using computational methods have predicted favorable absorption and distribution characteristics for this compound. These studies indicate that the compound may have a suitable profile for further development as a therapeutic agent .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an inhibitor in various biological pathways, particularly in the treatment of inflammatory diseases and cancers. Its structural features suggest that it may interact with specific enzymes or receptors involved in these conditions.

1.1 Anti-inflammatory Properties
Research indicates that compounds with similar thiazolo-pyrazine structures can inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in inflammatory responses. PDE inhibitors are known to reduce inflammation and improve symptoms in diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

1.2 Anticancer Activity
Studies have shown that derivatives of pyrazine compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The thiazolo-pyrazine framework may enhance the compound's ability to target cancer cell proliferation pathways. For instance, compounds with similar scaffolds have demonstrated efficacy against various cancer cell lines, including K562 and MCF-7 .

Antimicrobial Activity

Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate has been evaluated for its antimicrobial properties. Research has highlighted the effectiveness of related compounds against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Case Study 1: Anticancer Research

A study conducted by researchers at the National Institute of Technology Karnataka evaluated the anticancer effects of various pyrazine derivatives on K562 cells. The results indicated that this compound exhibited significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Screening

In another study published in a peer-reviewed journal, derivatives including this compound were screened against multiple pathogens. The compound showed promising results against Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with other thiazolo-pyrazine derivatives but differs in substituent patterns and stereochemistry. Key comparisons include:

Compound Core Structure Substituents Key Features
Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate (Target) Thiazolo[3,4-a]pyrazine 4-Fluorobenzyl (position 7), methyl carboxylate (position 3) Hexahydro-pyrazine ring; stereochemical complexity; fluorinated aromatic group
tert-Butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate () Thiazolo[3,4-a]pyrazine tert-Butyl carbamate (position 3), ethyl group (position 1) Diastereomers separable via chromatography; oxidation susceptibility
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-triazolo-thiadiazin-6-one () Pyrrolo-thiazolo-pyrimidine Methoxyphenyl, phenyl, triazolothiadiazinone Extended π-conjugation; potential biological activity

Key Observations :

  • Unlike the pyrrolo-thiazolo-pyrimidine derivatives in , the target lacks fused aromatic rings, reducing π-stacking interactions but improving solubility .
Reactivity and Stability
  • Oxidation Sensitivity : The tert-butyl derivative in undergoes oxidation during crystallization, forming a tetrahydro derivative. This suggests that the target compound’s hexahydro-pyrazine core may also be prone to oxidation under similar conditions .
  • Functional Group Reactivity: The methyl carboxylate in the target compound is less reactive than the triazolothiadiazinone group in , which participates in further cyclization reactions .
Spectroscopic and Crystallographic Characterization
  • NMR and MS : All compounds in the evidence rely on NMR (1H, 13C) and mass spectrometry for structural confirmation. For example, the tert-butyl derivative in was characterized by distinct NMR shifts for the carbamate and ethyl groups .
  • X-ray Crystallography : The oxidation product of the tert-butyl derivative () was resolved using SHELX software, confirming the thiazolo-pyrazine core’s planar geometry .

Q & A

Advanced Research Question

  • Reactivity descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites on the thiazolo-pyrazine ring .
  • Retrosynthetic analysis : Use AI-based tools (e.g., IBM RXN) to propose feasible routes, validated by comparing with literature precedents for analogous heterocycles .

What strategies mitigate challenges in scaling up the synthesis of this compound?

Basic Research Question

  • Process intensification : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer.
  • Byproduct management : Optimize recrystallization conditions (e.g., ethanol/water mixtures) to remove impurities identified via HPLC .

How do researchers address conflicting bioactivity data between in silico and in vitro studies?

Advanced Research Question

  • Validate target engagement : Use surface plasmon resonance (SPR) to confirm binding kinetics.
  • Reassess docking parameters : Adjust grid box size to accommodate protein flexibility or include water molecules in the active site .
  • Synergistic assays : Test combinatorial effects with fluconazole to identify potentiating interactions .

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